
Didemnin B
Übersicht
Beschreibung
Didemnin B is a cyclic depsipeptide compound isolated from the marine tunicate Trididemnum solidum. It was first discovered in 1978 and has since been recognized for its potent biological activities, including antiviral, immunosuppressive, and cytotoxic properties . This compound has shown strong activity against various viruses and cancer cells, making it a compound of significant interest in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of Didemnin B involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase pathway. The process begins with the incorporation of glycine on a β-hydroxy fatty acid, followed by a series of enzymatic reactions that add various amino acids and other components to form the cyclic structure . The synthetic route includes the use of adenylation domains, ketoreductase domains, and methyltransferase domains to achieve the final product .
Industrial Production Methods: Large-scale production of this compound has been achieved through chemical synthesis, allowing for sufficient quantities to be produced for clinical trials and research purposes . The industrial production involves optimizing the reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Didemnin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs with altered biological activities. These analogs are studied to understand the structure-activity relationship and to develop more effective therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy
Didemnin B has been evaluated in several clinical trials for various malignancies:
- Small Cell Lung Cancer : A Phase II trial indicated minimal hematologic toxicity; however, no significant antitumor activity was observed among patients treated with this compound .
- Hematological Malignancies : The compound has shown promise in treating acute lymphoblastic leukemia, where it was granted orphan drug status due to its efficacy .
- Solid Tumors : Clinical responses have been documented in a range of solid tumors including bronchial carcinoid, colon cancer, and malignant melanoma. However, the overall response rates remain low, limiting broader therapeutic application .
Case Studies
- Exceptional Responders : Research has identified specific tumor-derived cell lines that exhibit exceptional sensitivity to this compound. For instance, the colon cancer cell line Vaco451 demonstrated a remarkable 100% kill rate at concentrations above 247 nM within 96 hours . This highlights the potential for personalized medicine approaches in utilizing this compound against specific cancer types.
Antiviral and Immunosuppressive Properties
In addition to its anticancer effects, this compound has demonstrated antiviral activity against various viruses. Its immunosuppressive properties have also been noted, making it a candidate for conditions requiring modulation of immune responses .
Synthesis and Derivatives
Recent advancements in synthetic methodologies have enabled the production of this compound derivatives, which may enhance its therapeutic profile. A semisynthesis platform has been established that combines microbial synthesis with chemical strategies to produce new derivatives efficiently . This could pave the way for improved formulations with better efficacy and reduced toxicity.
Research Directions
Ongoing studies are focusing on:
- Mechanistic Insights : Understanding the precise mechanisms through which this compound interacts with cellular pathways.
- Combination Therapies : Exploring the potential of this compound in combination with other therapeutic agents to enhance efficacy against resistant cancer types .
- Biosynthesis : Investigating natural biosynthetic pathways to increase yield and reduce reliance on marine sources for drug production .
Wirkmechanismus
Didemnin B exerts its effects by inhibiting protein synthesis in cells. It specifically binds to the elongation factor 1-alpha (EEF1A), preventing the release of the factor from the ribosomal A-site and thereby inhibiting peptide elongation . This inhibition leads to the rapid induction of apoptosis in cancer cells and the suppression of viral replication . The dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and EEF1A1 is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Didemnin B include other didemnins, such as Didemnin A, Didemnin C, and Didemnin D, as well as related cyclic peptides like tamandarins . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness: This compound is unique among its analogs due to its potent biological activities and its ability to induce rapid apoptosis in cancer cells . Its dual inhibition mechanism also sets it apart from other cyclic peptides, making it a valuable compound for scientific research and potential therapeutic applications .
Biologische Aktivität
Didemnin B, a cyclic depsipeptide derived from the Caribbean tunicate Trididemnum solidum, has garnered significant attention for its diverse biological activities, particularly in the realm of oncology. This article explores its mechanisms of action, therapeutic applications, and findings from various studies, including case studies and clinical trials.
This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. Research indicates that it selectively inhibits two key proteins: palmitoyl-protein thioesterase 1 (PPT1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1). This dual inhibition leads to rapid cell death, distinguishing it from other known anticancer agents .
Mechanism | Description |
---|---|
PPT1 Inhibition | Disruption of lipid metabolism affecting cell survival. |
EEF1A1 Inhibition | Impairs protein synthesis, leading to cellular stress and apoptosis. |
Induction of Apoptosis | Rapid and wholesale apoptosis in sensitive cancer cell lines. |
Antitumor Activity
This compound has demonstrated potent antitumor activity across various cancer types. Preclinical studies reveal its efficacy against leukemia, melanoma, and solid tumors such as colon and breast cancer. Notably, it has shown a 50% inhibition rate at concentrations as low as 0.001 µg/mL against L1210 leukemia cells .
Table 2: Antitumor Efficacy
Cancer Type | IC50 (µg/mL) | Notes |
---|---|---|
L1210 Leukemia | 0.001 | High sensitivity to this compound. |
B16 Melanoma | Moderate | Effective in preclinical models. |
M5076 Sarcoma | Moderate | Shows potential but requires further study. |
P388 Leukemia | Moderate | Effective but less potent than L1210. |
Clinical Trials and Findings
This compound was the first marine-derived compound to enter clinical trials in the United States. Phase I trials indicated that while no objective responses were documented among patients with evaluable disease, the compound exhibited a favorable safety profile with manageable toxicity . The recommended dosing schedule was established at 2.3 mg/m²/week over four weeks .
Case Study: Clinical Trial Outcomes
- A Phase I study involving 53 patients revealed:
- No significant hematological toxicity.
- Dose-limiting toxicity primarily included nausea and weakness.
- Recommended dosing for subsequent trials was adjusted based on observed side effects.
Toxicity Profile
The toxicity associated with this compound is notable but manageable. Common non-hematological toxicities include mild diarrhea, mucositis, and headaches . The major target organs affected include the lymphatics, gastrointestinal tract, liver, and kidneys .
Table 3: Toxicity Profile
Toxicity Type | Severity Level | Notes |
---|---|---|
Nausea/Vomiting | Dose-limiting | Managed with prophylactic antiemetics. |
Diarrhea | Mild | Generally well-tolerated at lower doses. |
Mucositis | Mild | Occurred but not severe in most cases. |
Generalized Weakness | Severe (at higher doses) | Noted in a subset of patients at maximum dose. |
Eigenschaften
CAS-Nummer |
77327-05-0 |
---|---|
Molekularformel |
C57H89N7O15 |
Molekulargewicht |
1112.4 g/mol |
IUPAC-Name |
N-[1-[[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34?,35?,36?,39?,40?,41?,42?,43?,44-,46+,47?,49?/m1/s1 |
InChI-Schlüssel |
KYHUYMLIVQFXRI-KJNZDXKESA-N |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Isomerische SMILES |
CC[C@@H](C)[C@H]1[C@@H](CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Kanonische SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
77327-05-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |
Löslichkeit |
H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities of Didemnin B?
A1: this compound exhibits a range of potent biological activities, including:
- Antitumor activity: Demonstrated against various murine tumor models such as B16 melanoma, P388 leukemia, and M5076 sarcoma. [, , ]
- Antiviral activity: Effective against a broad spectrum of viruses. [, , , ]
- Immunosuppressive activity: Suppresses immune responses by inhibiting T cell activation. [, , , ]
Q2: What is the molecular target of this compound?
A2: this compound primarily targets the eukaryotic elongation factor 1 alpha (eEF1A), a crucial component of protein synthesis machinery. [, , , , ]
Q3: How does this compound interact with eEF1A and affect protein synthesis?
A3: this compound binds to the eEF1A(GTP)-aminoacyl-tRNA (aa-tRNA) ternary complex, preventing the release of eEF1A and the accommodation of aa-tRNA into the ribosomal A site. [, , ] This interaction inhibits the translocation step of protein synthesis. [, ]
Q4: What are the downstream effects of this compound's inhibition of protein synthesis?
A4: this compound's inhibition of protein synthesis triggers a cascade of downstream effects, including:
- Cell cycle arrest: Induces cell cycle arrest predominantly at the G1 phase, though it can affect all cell cycle phases. [, ]
- Apoptosis: Triggers apoptosis (programmed cell death) in various cell types, including human leukemic cells. [, , ]
- Inhibition of DNA and RNA synthesis: Demonstrates inhibitory effects on DNA and RNA synthesis, albeit to a lesser extent compared to protein synthesis inhibition. []
- Modulation of interleukin-8 (IL-8) secretion: Inhibits IL-8 secretion by pancreatic cancer cells, suggesting potential anti-angiogenic activity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C57H89N7O15, and its molecular weight is 1112.4 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, extensive spectroscopic studies, including 1H and 13C NMR, have been conducted to elucidate the structure and conformational dynamics of this compound. [, , ]
Q7: How does the structure of this compound relate to its biological activity?
A7: Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs of this compound. These studies revealed that:
- Modifications to the linear peptide side chain, such as replacing the terminal lactyl residue with aromatic groups, generally retain activity. []
- Inverting the chirality of the N-methylleucine residue significantly diminishes in vitro activity. []
- The conformation of the N,O-dimethyltyrosine residue appears to be crucial for activity, as demonstrated by constrained analogs. []
- Replacing the ester linkage with an amide bond in acyclic analogs results in loss of activity. []
Q8: What is known about the pharmacokinetics of this compound?
A8: Studies in mice have shown that following intraperitoneal administration, this compound is rapidly absorbed into the bloodstream, with the highest concentrations found in the liver, gallbladder, and pancreas. [] Excretion occurs primarily through feces and urine, with a potential for enterohepatic recycling. []
Q9: Has this compound been tested in clinical trials?
A9: Yes, this compound was the first marine-derived compound to enter clinical trials for cancer treatment. [] While it showed promise in Phase II trials against non-Hodgkin's lymphoma, dose-limiting toxicities, particularly cardiotoxicity, led to the discontinuation of its development. []
Q10: What are the main toxicities associated with this compound?
A10: this compound exhibits several dose-limiting toxicities, including:
- Nausea and vomiting: Frequently observed in clinical trials. [, , ]
- Cardiotoxicity: A major concern that led to the discontinuation of clinical trials. []
- Hepatotoxicity: Elevations in liver enzymes have been observed. [, ]
- Neuromuscular toxicity: Observed in preclinical studies and some clinical trials. [, ]
- Hypersensitivity reactions: Possibly related to the Cremophor EL vehicle used in formulations. []
Q11: Are there any analytical methods available for measuring this compound levels?
A11: Yes, sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), have been developed for quantifying this compound in biological fluids. [, ]
Q12: What is the current status of this compound research and development?
A12: While this compound itself is no longer in clinical development due to toxicity concerns, its unique mechanism of action and potent biological activities have spurred further research:
- Development of analogs: Efforts are underway to synthesize less toxic and more potent analogs. [, , , , ]
- Mechanistic studies: Research continues to elucidate the precise molecular mechanisms underlying its biological activities and toxicity. [, , ]
Q13: What is the significance of identifying the bacterial origin of this compound?
A13: The discovery that this compound is produced by bacteria rather than the tunicate itself has significant implications for:
- Sustainable production: Potentially enabling the development of sustainable production methods using bacterial fermentation, overcoming the limitations of harvesting from tunicates. [, ]
- Genetic engineering: Opening avenues for genetically engineering the bacterial producers to generate novel Didemnin analogs with improved pharmacological properties. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.